molecular formula C12H15NO B1266789 2-Benzylpent-4-enamide CAS No. 7154-69-0

2-Benzylpent-4-enamide

Cat. No.: B1266789
CAS No.: 7154-69-0
M. Wt: 189.25 g/mol
InChI Key: RKJWJARHPAEWOX-UHFFFAOYSA-N
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Description

2-Benzylpent-4-enamide is an organic compound with the chemical formula C16H19NO. . The compound is characterized by its unique structure, which includes a benzyl group attached to a pent-4-enamide backbone.

Scientific Research Applications

2-Benzylpent-4-enamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

Enamines act as nucleophiles in a fashion similar to enolates. Because of this, enamines can be used as synthetic equivalents as enolates in many reactions . This process requires three steps: Formation of the enamine, Reaction with an electrophile to form an iminium salt, and Hydrolysis of the iminium salt to reform the aldehyde or ketone .

Safety and Hazards

2-Benzylpent-4-enamide requires fire protection and ventilation during storage and use . Appropriate personal protective equipment such as lab gloves and safety goggles should be worn when handling the compound .

Future Directions

2-Benzylpent-4-enamide has a wide range of potential applications in various fields of research and industry. Future research directions could involve advancing the synthesis processes and exploring new applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Benzylpent-4-enamide can be achieved through the condensation reaction of benzaldehyde and crotonamide. The process involves the following steps :

    Condensation Reaction: Benzaldehyde is first reacted with crotonamide under basic conditions to give 2-allyl-2-benzamide.

    Oxidation: The product, 2-allyl-2-benzamide, is then oxidized by an oxidizing agent to obtain the target product, this compound.

Another method involves the direct N-dehydrogenation of amides to enamides using a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride. This method is characterized by its simple setup and broad substrate scope .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzylpent-4-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylpent-4-enamine: Similar structure but with an amine group instead of an amide group.

    2-Benzylpent-4-enol: Similar structure but with an alcohol group instead of an amide group.

    2-Benzylpent-4-enoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

Uniqueness

2-Benzylpent-4-enamide is unique due to its specific combination of a benzyl group and a pent-4-enamide backbone. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

2-benzylpent-4-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-6-11(12(13)14)9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJWJARHPAEWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291181
Record name 2-benzylpent-4-enamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7154-69-0
Record name α-2-Propen-1-ylbenzenepropanamide
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URL https://commonchemistry.cas.org/detail?cas_rn=7154-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 73724
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Record name NSC73724
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Record name 2-benzylpent-4-enamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ALLYL-2-BENZYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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